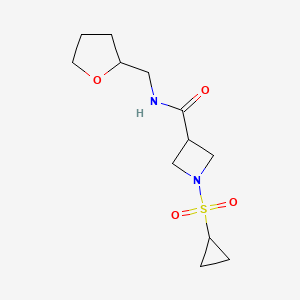

1-(cyclopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(cyclopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide, also known as CST-501, is a novel small molecule drug candidate that has shown potential in various scientific research applications. This compound belongs to the class of azetidine-3-carboxamide derivatives and is being studied for its potential therapeutic effects in various diseases.

Wissenschaftliche Forschungsanwendungen

Photodegradation of Sulfonylurea Herbicides

- Research has been conducted on the photodegradation of the sulfonylurea herbicide azimsulfuron, identifying photoproducts and degradation pathways in water under different conditions. This work contributes to understanding the environmental fate of such compounds (Pinna et al., 2007).

Hydrolytic Degradation of Azimsulfuron

- Another study focused on the chemical degradation of azimsulfuron in aqueous solutions, emphasizing the pH-dependent hydrolysis rate and identification of metabolites, which is crucial for assessing the environmental impact of herbicide usage (Boschin et al., 2007).

Polymerization of N-Sulfonylazetidine

- Innovations in polymer chemistry include the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with potential applications in materials science, demonstrating the versatility of sulfonyl-containing compounds in polymer synthesis (Reisman et al., 2020).

Synthesis of Azoloyl NH-1,2,3-Triazoles

- Research on the reaction of enaminones with sulfonyl azides to produce azoloyl NH-1,2,3-triazoles and azolyl diazoketones provides insights into synthetic chemistry, demonstrating the reactivity of sulfonyl azides in producing complex molecules (Shafran et al., 2022).

Arylsulfonamides Synthesis

- The development of methods for synthesizing arylsulfonamides and azetidine-2,4-diones through multicomponent reactions showcases the application of sulfonyl compounds in medicinal chemistry and drug development (Alizadeh & Rezvanian, 2008).

Wirkmechanismus

Target of Action

Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .

Mode of Action

Cyclopropane, a part of this compound, has unique structural and chemical properties that attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .

Biochemical Pathways

Cyclopropane biosynthesis, which might be related to this compound, involves two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Result of Action

Cyclopropane-containing compounds are known to have significant biological activities .

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZMMTURVMATNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)

![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)

![5-Fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2775080.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)

![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2775098.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)